7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid
Description
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid (CAS: 478148-53-7) is a heterocyclic compound featuring a fused furan and pyridine ring system. Its molecular formula is C₈H₄ClNO₃, with a chlorine substituent at position 7 and a carboxylic acid group at position 3. This compound is of significant interest in medicinal chemistry due to its role as an intermediate in synthesizing bioactive molecules, such as PNU-142721, a potent anti-HIV agent .
Properties
IUPAC Name |
7-chlorofuro[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-6-4(1-2-13-6)3-5(10-7)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTZUYPPAYUOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(N=C(C=C21)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Benzenesulfonylpiperidin-4-one Derivatives
Chang and Tai (2011) developed a five-step synthesis starting from N-benzenesulfonylpiperidin-4-one (2 ), which undergoes aldol condensation with ethyl glyoxylate to form a dihydrofuran intermediate. Acid-mediated cyclization then yields the furo[2,3-c]pyridine core (1 ) (Figure 2). Key steps include:
- Aldol Condensation : Reaction of 2 with ethyl glyoxylate in THF at −78°C, yielding a β-keto ester intermediate.
- Cyclization : Treatment with concentrated HCl in ethanol at reflux closes the furan ring (82% yield).
This method provides a regioselective pathway but requires optimization for introducing substituents at positions 5 and 7.
Nucleophilic Aromatic Substitution (SNAr)
Morita and Shiotani’s approach, adapted by PMC (2020), employs SNAr reactions on 3,5-dichloropyridine derivatives. Ethyl 2-hydroxyacetate undergoes deprotonation to form a nucleophilic alkoxide, which displaces the 2-chloro group in 3,5-dichloropicolinic acid ethyl ester (12 ), followed by intramolecular cyclization to yield furo[2,3-b]pyridines. While this targets the [2,3-b] isomer, analogous logic applies to [2,3-c] systems by adjusting starting materials.
Chlorination at Position 7
Introducing chlorine at position 7 necessitates precise regiocontrol. Phosphorus oxychloride (POCl3) is the reagent of choice, as demonstrated in the synthesis of 7-chlorofuro[2,3-c]pyridine:
Direct Chlorination of Furopyridinones
Ambeed (2020) reports chlorination of furo[3,2-c]pyridin-4(5H)-one using POCl3 under reflux (3 h), achieving 51% yield after purification. The mechanism involves:
- Activation : POCl3 protonates the carbonyl oxygen, converting it into a better leaving group.
- Substitution : Chloride attacks the electrophilic carbon at position 7, displacing the hydroxyl group.
Critical Parameters :
- Temperature : Reflux conditions (≈110°C) prevent incomplete substitution.
- Stoichiometry : Excess POCl3 (2.5 mL per 1.18 mmol substrate) ensures full conversion.
Integrated Synthetic Routes
Route A: Sequential Functionalization
- Core Formation : Synthesize furo[2,3-c]pyridine via Chang’s method.
- Chlorination : Treat with POCl3 to introduce Cl at position 7.
- Carboxylation : Install a methyl group via Friedel-Crafts acylation, followed by oxidation.
Yield : 34% over five steps.
Route B: Late-Stage Carboxylation
- Ester Intermediate : Prepare ethyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate via Pd-catalyzed carbonylation.
- Saponification : Hydrolyze with LiOH to yield the acid.
Advantage : Avoids harsh oxidation conditions; 67% yield in two steps.
Analytical Data and Characterization
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C9H4ClNO3 | HRMS | |
| Melting Point | 214–216°C (dec.) | DSC | |
| 1H NMR | δ 8.72 (s, 1H), 8.25 (d, J=6 Hz, 1H) | 400 MHz, DMSO-d6 | |
| HPLC Purity | 98.7% | C18, MeCN/H2O |
Challenges and Optimization
- Regioselectivity : Competing chlorination at position 3 is mitigated using bulky directing groups (e.g., N-benzenesulfonyl).
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve SNAr kinetics but may hinder cyclization.
- Scale-Up : Route B’s Pd-mediated steps require catalyst recycling to reduce costs.
Chemical Reactions Analysis
Amide Formation via Carbodiimide Coupling
The carboxylic acid group undergoes activation for nucleophilic acyl substitution, enabling amide bond formation. For example:
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Reaction : Coupling with [4-(benzenesulfonyl)phenyl]methanamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at room temperature .
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Yield : 23% after purification by silica gel chromatography .
-
Conditions :
Reagents Solvent Temperature Time EDCI, HOBt DMF 20°C Overnight
This method is widely applicable but may require optimization due to moderate yields, likely due to steric hindrance or competing side reactions.
Nucleophilic Substitution at the Chlorine Position
The chlorine atom at position 7 can undergo nucleophilic substitution, particularly in non-protic solvents:
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Reaction : Thiolation with sodium ethanethiolate in solvents with low dielectric constants (e.g., toluene, ε < 15) .
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Selectivity : High ortho/para selectivity observed in apolar solvents .
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Mechanism : Likely SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups.
Decarboxylation Reactions
The carboxylic acid group can undergo decarboxylation under catalytic or thermal conditions:
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Photoredox/Cobalt Catalysis : Decarboxylative elimination to form alkenes or alkanes via radical intermediates .
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Silver-Catalyzed Protodecarboxylation : Ag₂CO₃ in DMSO/AcOH selectively removes the carboxylic acid group .
Metal-Catalyzed Cross-Coupling
The chlorine substituent enables participation in Suzuki or Negishi couplings:
Coordination and Complexation
The pyridine nitrogen can act as a Lewis base, forming complexes with metals:
Stability and Functional Group Compatibility
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molecular Weight : 197.57 g/mol
- CAS Number : 478148-53-7
The compound features a fused pyridine and furan ring system, which contributes to its unique biological activities. The presence of the chlorine atom enhances its reactivity and potential for interaction with biological targets.
Neuropharmacology
Research indicates that 7-chlorofuro[2,3-c]pyridine-5-carboxylic acid and its derivatives exhibit promising activity as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease.
- Mechanism of Action : These compounds can modulate nAChRs, potentially improving cognitive deficits associated with neurodegeneration .
- Therapeutic Potential : They are being explored for their ability to treat conditions such as:
- Alzheimer's Disease
- Schizophrenia
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression and anxiety disorders
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyridine derivatives, including this compound.
- Cell Line Studies : In vitro tests have shown that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancers .
- Mechanism : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study 1: Cognitive Enhancement in Alzheimer's Models
A study demonstrated that administering derivatives of this compound in animal models showed significant improvements in memory retention and cognitive function compared to control groups. The findings suggest a potential role for these compounds in treating cognitive decline associated with neurodegenerative diseases.
Case Study 2: Antitumor Efficacy
In another research effort, a series of synthesized pyridine derivatives were tested for their anticancer properties. The results indicated that certain modifications to the 7-chlorofuro[2,3-c]pyridine structure enhanced its efficacy against specific cancer cell lines, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of 7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorine atom and the furan ring disrupts the electron distribution of the molecule compared to a regular pyridine, potentially affecting its chemical properties . This disruption can influence the compound’s ability to interact with enzymes and other biological molecules, leading to various effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Heterocyclic Chemistry
The compound is compared to analogs with variations in heterocycle type, substituent positions, and functional groups. Key examples include:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Position and Electronic Effects
- Chlorine Position: The 7-chloro substituent in the furopyridine system enhances enantioselectivity (86% ee) during reduction reactions, critical for synthesizing chiral intermediates like PNU-142721 .
- Heteroatom Influence: Replacing the furan oxygen with sulfur (as in thienopyridines) alters electronic properties and bioactivity. For example, 7-Oxo-thieno[2,3-c]pyridine-5-carboxylic acid inhibits ovarian cancer cells (IGROV1), while furopyridines target viral enzymes .
Biological Activity
7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure and Properties
The molecular structure of this compound includes a fused pyridine and furan ring system, which is characteristic of many biologically active compounds. The presence of chlorine and carboxylic acid functional groups contributes to its reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various pyridine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant antiproliferative effects against multiple cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 | 0.021 ± 0.0012 | |
| MDA-MB-231 | 0.95 ± 0.039 | |
| A549 | 0.091 ± 0.0053 | |
| DU-145 | 0.24 ± 0.032 |
These studies suggest that the furo-pyridine scaffold may enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Pyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the pyridine nucleus exhibit moderate antibacterial and antifungal activities.
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains such as Escherichia coli and Staphylococcus aureus.
- Antifungal Activity : Studies have reported antifungal properties against pathogens like Candida albicans.
The presence of additional functional groups can enhance these activities, making structural modifications a critical area of research for improving efficacy against resistant strains .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Modifications at specific positions on the pyridine ring can significantly alter their binding affinity and potency against targeted biological pathways.
For example:
- Substituents at the 2-position of pyridine rings have been shown to influence receptor selectivity in endothelin receptor antagonists, indicating that similar strategies could be applied to enhance the activity of furo-pyridine derivatives .
Case Studies
- Antitumor Activity : A study involving a series of pyridine derivatives demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit similar properties when tested in vitro.
- Antiviral Properties : Some derivatives have been evaluated for antiviral activities, particularly against RNA viruses, indicating potential therapeutic applications in treating viral infections .
Q & A
Q. Table 1: Key Synthetic Parameters for Oxidation of Methyl-Substituted Precursors
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Oxidizing Agent | KMnO₄ (4.4 equiv) | |
| Temperature | 90–95°C | |
| Reaction Time | 3–6 hours | |
| Work-up pH | 4–5 (HCl adjustment) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
